molecular formula C16H23N3O B11456552 N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}butanamide

N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}butanamide

Cat. No.: B11456552
M. Wt: 273.37 g/mol
InChI Key: WOECXYNSEVYEKT-UHFFFAOYSA-N
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Description

N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution with Butanamide Group: The benzodiazole intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE
  • N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPIONAMIDE

Uniqueness

N-{[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BUTANAMIDE is unique due to its specific substitution pattern and the presence of the butanamide group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]butanamide

InChI

InChI=1S/C16H23N3O/c1-4-7-16(20)17-10-15-18-13-8-5-6-9-14(13)19(15)11-12(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,17,20)

InChI Key

WOECXYNSEVYEKT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC(C)C

Origin of Product

United States

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